N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide
Overview
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17798161 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nicotinamide Derivatives and Biological Activities
Research into nicotinamide derivatives, such as "N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)nicotinamide," often focuses on their utilization and biological activities across different organisms. For example, Ellinger, Fraenkel, and Abdel Kader (1947) explored the utility of various nicotinamide derivatives and related compounds in mammals, insects, and bacteria, identifying their roles against conditions like pellagra and their formation in the mammalian body after administration of nicotinic acid or nicotinamide (Ellinger, Fraenkel, & Abdel Kader, 1947).
Molecular Assemblies and Crystal Lattice Energetic Features
Jarzembska et al. (2017) synthesized and structurally evaluated cocrystals of pharmaceutically active N-donor compounds, including nicotinamide, to study basic recognition patterns and crystal lattice energetic features. Their analysis aimed to understand the interaction networks in these cocrystals, highlighting the affinity of COOH and OH groups toward N-donor compounds and the influence of the basic character of proton acceptors in heterocyclic compounds (Jarzembska et al., 2017).
Synthetic and Biological Studies
Further studies, such as those by Joshi et al. (2010), delve into synthetic and biological investigations on fused pyrazoles and their derivatives, showcasing the potential antimicrobial and antiviral activities of these compounds. Such research underlines the importance of nicotinamide derivatives in developing new therapeutic agents (Joshi et al., 2010).
Metabolism and Excretion Studies
Research by Shibata and Matsuo (1989) on the correlation between niacin equivalent intake and the urinary excretion of its metabolites, including N'-methylnicotinamide and other pyridone carboxamides, in humans consuming a self-selected food, provides insights into the metabolism and utilization of nicotinamide derivatives. This work contributes to understanding the nutritional and pharmacological effects of nicotinamide and its derivatives (Shibata & Matsuo, 1989).
Properties
IUPAC Name |
6-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-2-15-13-26-18(22-15)11-21-19(25)14-5-6-17(20-10-14)24-9-8-23-7-3-4-16(23)12-24/h5-6,10,13,16H,2-4,7-9,11-12H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSGVRKUAUADM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCN4CCCC4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.